molecular formula C27H28N6O2 B12390285 Btk-IN-23

Btk-IN-23

Cat. No.: B12390285
M. Wt: 468.5 g/mol
InChI Key: XNVVTSSPSNFSCT-LJQANCHMSA-N
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Description

Btk-IN-23 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B cells. Bruton’s tyrosine kinase is involved in the signaling pathways that regulate B cell proliferation, survival, and differentiation. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown promise in the treatment of various B cell malignancies and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Btk-IN-23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the following steps:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups that enhance the binding affinity and selectivity for Bruton’s tyrosine kinase.
  • Final coupling reaction to attach the inhibitor moiety to the core structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Btk-IN-23 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity and selectivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different substituents.

Scientific Research Applications

Btk-IN-23 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Bruton’s tyrosine kinase in various signaling pathways.

    Biology: Investigates the effects of Bruton’s tyrosine kinase inhibition on B cell development and function.

    Medicine: Explores the therapeutic potential of this compound in treating B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

Mechanism of Action

Btk-IN-23 exerts its effects by selectively binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are crucial for B cell proliferation, survival, and differentiation. The molecular targets and pathways involved include the B cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa B pathway. By inhibiting these pathways, this compound can effectively reduce the proliferation and survival of malignant B cells and modulate immune responses in autoimmune diseases.

Comparison with Similar Compounds

    Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications but notable off-target effects.

    Acalabrutinib: A second-generation inhibitor with improved selectivity and fewer side effects.

    Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.

    Orelabrutinib: A newer inhibitor with promising clinical efficacy and safety profile.

Properties

Molecular Formula

C27H28N6O2

Molecular Weight

468.5 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-(2,6-dimethyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C27H28N6O2/c1-4-22(34)32-12-8-9-19(15-32)33-27-24(26(28)29-16-30-27)25(31-33)23-17(2)13-21(14-18(23)3)35-20-10-6-5-7-11-20/h4-7,10-11,13-14,16,19H,1,8-9,12,15H2,2-3H3,(H2,28,29,30)/t19-/m1/s1

InChI Key

XNVVTSSPSNFSCT-LJQANCHMSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5

Origin of Product

United States

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